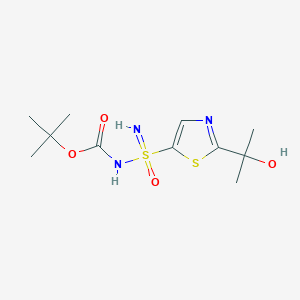
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is a complex organic compound that features a thiazole ring, a sulfonimidamide group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide typically involves multiple steps. The starting materials often include thiazole derivatives and sulfonimidamide precursors. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonimidamide group can be reduced to sulfonamide using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and sulfonimidamide groups. These interactions may modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-(2-hydroxy-2-methyl)thiazole-5-sulfonimidamide: Similar structure but with a methyl group instead of a propyl group.
N-Boc-2-(2-hydroxy-2-ethyl)thiazole-5-sulfonimidamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group may also influence its solubility and interaction with biological targets compared to its methyl and ethyl analogs .
Properties
Molecular Formula |
C11H19N3O4S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]carbamate |
InChI |
InChI=1S/C11H19N3O4S2/c1-10(2,3)18-9(15)14-20(12,17)7-6-13-8(19-7)11(4,5)16/h6,16H,1-5H3,(H2,12,14,15,17) |
InChI Key |
JPKKVDODMSTAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=N)(=O)C1=CN=C(S1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

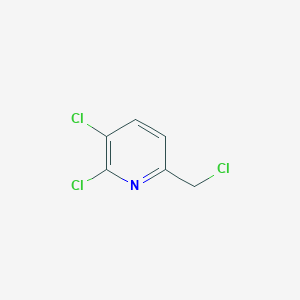
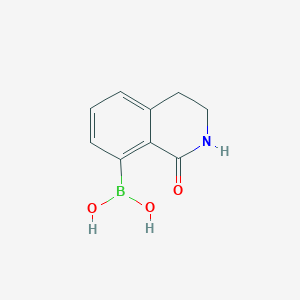
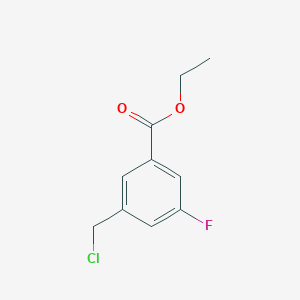
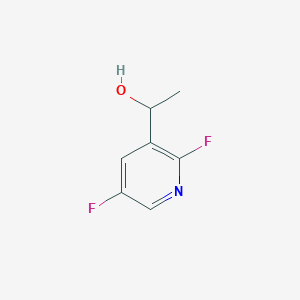
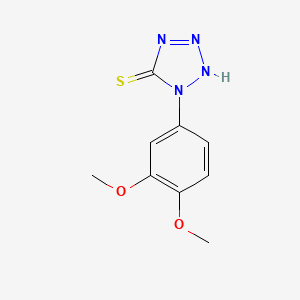
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
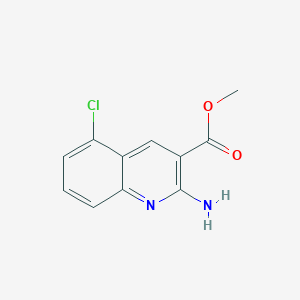
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
